3-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-4-3-12-6-2-5(8(10)11)9-7(4)6/h2-3,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIVWXIXRNMAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-44-2 | |
| Record name | 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methyl 4h Thieno 3,2 B Pyrrole 5 Carboxylic Acid
Foundational Synthetic Routes to the Thieno[3,2-b]pyrrole Core System
The construction of the thieno[3,2-b]pyrrole core is a critical step in the synthesis of the target molecule. These foundational routes often involve the sequential or convergent assembly of the constituent thiophene (B33073) and pyrrole (B145914) rings.
Strategies for Convergent and Divergent Assembly of Fused Thiophene and Pyrrole Rings
The assembly of the fused thiophene and pyrrole rings can be approached through both convergent and divergent strategies, allowing for molecular diversity.
Convergent strategies involve the separate synthesis of thiophene and pyrrole precursors, which are then joined in a final ring-forming step. A notable example is the reaction of a pre-functionalized thiophene with a suitable reagent to form the pyrrole ring. For instance, the reaction of 3-aminothiophene derivatives with β-dicarbonyl compounds can lead to the formation of the fused pyrrole ring.
Divergent strategies , on the other hand, begin with a common intermediate that can be selectively modified to produce a variety of derivatives. A modular synthesis approach for densely functionalized thieno[3,2-b]pyrroles has been described, which allows for the introduction of substituents at various positions of the scaffold. core.ac.uk This approach provides flexibility in creating a library of compounds from a central precursor. One such strategy involves the initial construction of a generic thieno[3,2-b]pyrrole core, followed by selective functionalization at the 2, 3, 5, or 6 positions.
| Strategy Type | Description | Example |
| Convergent | Separate synthesis of precursors followed by a final ring-forming reaction. | Reaction of a 3-aminothiophene with a β-dicarbonyl compound. |
| Divergent | A common intermediate is synthesized and then selectively functionalized. | Modular synthesis allowing for substituent introduction at various positions of the thieno[3,2-b]pyrrole core. core.ac.uk |
Utilization of Key Precursors in Scaffold Construction and Elaboration
The choice of starting materials is crucial in determining the efficiency and outcome of the synthesis. Several key precursors are commonly employed in the construction of the thieno[3,2-b]pyrrole scaffold.
One classical approach begins with a substituted thiophene. For example, 2-methyl-3-nitrothiophene (B2515613) can be condensed with diethyl oxalate (B1200264), followed by a reduction of the nitro group to an amine, which then cyclizes to form the pyrrole ring, yielding a 5-carbethoxythieno[3,2-b]pyrrole. core.ac.uk
Another strategy starts from a pyrrole derivative. For instance, pyrrole can be converted to 3-thiocyanopyrrole, which then reacts with bromoacetic acid to form (3-pyrrolylthio)acetic acid. core.ac.uk Subsequent ring closure of this intermediate furnishes the thieno[3,2-b]pyrrole core. core.ac.uk
Acylthiophenes also serve as valuable precursors. In a two-step process, acylthiophenes can react with acetylene (B1199291) gas and hydrazines to yield functionalized thieno[3,2-b]pyrroles. researchgate.netresearchgate.net
| Precursor | Description of Use |
| 2-Methyl-3-nitrothiophene | Condensation with diethyl oxalate and subsequent reduction and cyclization. core.ac.uk |
| 3-Thiocyanopyrrole | Reaction with bromoacetic acid followed by ring closure. core.ac.uk |
| Acylthiophenes | Two-step reaction with acetylene gas and hydrazines. researchgate.netresearchgate.net |
Targeted Synthesis of the 3-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Moiety
The synthesis of the specific this compound moiety requires careful regioselective control during the introduction of the methyl and carboxylic acid groups.
A plausible synthetic route would involve the initial construction of a 4-methyl-substituted thiophene ring, for example, through a Fiesselmann thiophene synthesis. This reaction allows for the generation of substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.orgresearchgate.netderpharmachemica.com Following the formation of the appropriately substituted thiophene, the pyrrole ring can be annulated using established methods, such as the Hinsberg condensation or by introducing a nitro group and subsequent reductive cyclization.
Regioselective Introduction of the Carboxylic Acid Functionality
The carboxylic acid group at the 5-position is typically introduced via a precursor functional group, such as an ester or an aldehyde.
One common method is the Vilsmeier-Haack reaction, which introduces a formyl group (an aldehyde) onto the electron-rich thieno[3,2-b]pyrrole ring system. nih.gov This reaction is generally regioselective for the 5-position. The resulting aldehyde can then be oxidized to the carboxylic acid.
Alternatively, the carboxylic acid functionality can be incorporated from the outset of the synthesis. For instance, the condensation of a substituted thiophene with diethyl oxalate directly introduces a carbethoxy group at the desired position. core.ac.uk This ester can then be hydrolyzed to the carboxylic acid in a subsequent step.
| Method | Description |
| Vilsmeier-Haack Reaction | Introduces a formyl group at the 5-position, which is then oxidized. nih.gov |
| Condensation with Diethyl Oxalate | Directly incorporates a carbethoxy group during ring formation, which is later hydrolyzed. core.ac.uk |
Oxidative Approaches for Carboxylic Acid Formation from Precursors
Once a precursor with a suitable functional group at the 5-position is obtained, an oxidation step is often necessary to form the carboxylic acid.
If the precursor is a 5-formyl-3-methyl-4H-thieno[3,2-b]pyrrole, a variety of oxidizing agents can be employed for its conversion to the carboxylic acid. Mild oxidants such as silver oxide or potassium permanganate (B83412) are commonly used for the oxidation of aldehydes on heterocyclic systems. More modern and selective methods, such as the use of Oxone, can also be effective. organic-chemistry.org
In cases where the synthesis yields a methyl ester, such as methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, the carboxylic acid is readily obtained through hydrolysis. researchgate.netchemsynthesis.com This is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification.
| Precursor | Oxidizing/Hydrolyzing Agent |
| 5-Formyl derivative | Silver oxide, Potassium permanganate, Oxone organic-chemistry.org |
| 5-Carbomethoxy derivative | Sodium hydroxide, Lithium hydroxide followed by acid acs.org |
Modern and Optimized Synthetic Transformations
Recent advancements in synthetic organic chemistry have led to more efficient and versatile methods for the synthesis of thieno[3,2-b]pyrroles.
One such modern approach involves rhodium-catalyzed direct annulative coupling of 3-(acetylamino)thiophenes with internal alkynes. core.ac.uk This method proceeds through an acetylamino-directed C-H bond cleavage at the C2-position of the thiophene ring to construct the fused pyrrole ring. core.ac.uk
Photoredox catalysis has also emerged as a powerful tool. A photoredox-catalyzed synthetic protocol has been developed for the synthesis of diverse C2-linked molecules, which can be applied to the construction of the thieno[3,2-b]pyrrole system. researchgate.net
Furthermore, multicomponent reactions have been utilized for the synthesis of highly substituted pyrrolo[3,2-b]pyrroles. An iron(III)-catalyzed multicomponent reaction of primary aromatic amines, aromatic aldehydes, and biacetyl provides an efficient route to tetra-aryl-substituted pyrrolo[3,2-b]pyrroles.
| Method | Description |
| Rhodium-Catalyzed Annulation | C-H bond cleavage of 3-(acetylamino)thiophenes and coupling with alkynes. core.ac.uk |
| Photoredox Catalysis | Utilized for the formation of C2-linked molecules applicable to the thieno[3,2-b]pyrrole core. researchgate.net |
| Iron(III)-Catalyzed Multicomponent Reaction | Reaction of primary aromatic amines, aromatic aldehydes, and biacetyl to form tetra-aryl-substituted pyrrolo[3,2-b]pyrroles. |
Transition Metal-Catalyzed Coupling Reactions for Scaffold Elaboration
Transition metal catalysis is a cornerstone for the synthesis and functionalization of heterocyclic scaffolds like thieno[3,2-b]pyrrole. These methods offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium- and copper-catalyzed coupling reactions are particularly versatile for N-arylation, allowing for the direct attachment of various aryl groups to the pyrrole nitrogen of the scaffold. nih.gov While studied on the related dithieno[3,2-b]pyrrole (DTP) system, these methods are broadly applicable. Catalyst systems such as Pd(OAc)₂/tBu₃P and Pd₂(dba)₃ have proven effective for coupling aryl bromides with the N-H of the pyrrole ring. nih.gov
Furthermore, palladium-catalyzed reactions like the Heck and Stille couplings are instrumental in elaborating the thienopyrrole core. The Heck reaction has been used to form C-C bonds by coupling dibrominated thienopyrrole esters with acrylates. researchgate.net Stille coupling is another powerful technique, often employed in the synthesis of conjugated polymers where thienopyrrole units are linked to other aromatic systems using organotin reagents. ulb.ac.be Intramolecular C-H/C-H coupling, catalyzed by palladium, represents another advanced strategy for creating fused ring systems, demonstrating the power of these catalysts in forming complex aromatic structures from simpler precursors. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed Reactions for Thienopyrrole Scaffolds
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| N-Arylation | Pd(OAc)₂ / tBu₃P | Dithienopyrrole, Aryl Bromide | N-Aryl Dithienopyrrole | nih.gov |
| N-Arylation | CuI / Ligand | Dithienopyrrole, Aryl Halide | N-Aryl Dithienopyrrole | nih.gov |
| Heck Coupling | Palladium Catalyst | Dibrominated Thienopyrrole Ester, Isobutyl Acrylate | C-C Coupled Thienopyrrole | researchgate.net |
| Stille Coupling | Palladium Catalyst | Stannylated Thienopyrrole, Aryl Halide | Arylated Thienopyrrole | ulb.ac.be |
| Intramolecular C-H Coupling | Pd(TFA)₂ / AgOAc | 3-Aryloxythiophene | Thieno[3,2-b]benzofuran | researchgate.net |
Intramolecular Cyclization Pathways in Thienopyrrole Synthesis
The formation of the fused thieno[3,2-b]pyrrole ring system frequently relies on intramolecular cyclization, where a linear precursor is induced to form the bicyclic structure. This is a key step in building the core scaffold from simpler starting materials.
A prevalent method involves the thermal cyclization of 2-azido-3-(thiophen-2-yl)acrylates. nih.gov These precursors are synthesized from commercially available thiophene-2-carbaldehydes. Refluxing the azido-acrylate intermediate in a high-boiling solvent results in the formation of the thienopyrrole core in good yields. nih.gov Another established pathway is the reductive cyclization of ethyl 3-nitro-2-thienylpyruvate, which is itself formed from the condensation of a 2-methyl-3-nitrothiophene with diethyl oxalate. researchgate.net Treatment with a reducing agent like stannous chloride accomplishes both the reduction of the nitro group and the subsequent cyclization to form the pyrrole ring. researchgate.net
More advanced catalytic methods have also been developed. For example, gold-catalyzed intramolecular cyclization of enyne sulfonamides has been shown to produce substituted pyrroles, a strategy that could be adapted for thienopyrrole synthesis. nih.gov These reactions proceed through the formation of a dihydropyrrole intermediate, followed by aromatization. nih.gov Such cyclization reactions are fundamental to constructing the core heterocyclic system upon which further functionalization depends. nih.gov
Table 2: Intramolecular Cyclization Strategies for Pyrrole and Thienopyrrole Synthesis
| Precursor | Conditions | Key Transformation | Reference |
|---|---|---|---|
| 2-Azido-3-(thiophen-2-yl)acrylate | Reflux in o-xylene | Thermal nitrene insertion and cyclization | nih.gov |
| Ethyl 3-nitro-2-thienylpyruvate | Stannous Chloride (SnCl₂) | Reductive cyclization | researchgate.net |
| Enyne Sulfonamide | IPrAuCl / AgNTf₂ | Gold-catalyzed cyclization | nih.gov |
| (3-pyrrolylthio)acetic acid | Polyphosphoric acid | Ring closure to form thieno[3,2-b]pyrrol-3-one | researchgate.net |
Chemo- and Regioselective Functionalization Techniques
Once the thieno[3,2-b]pyrrole scaffold is constructed, chemo- and regioselective functionalization is crucial for synthesizing specific derivatives like this compound. These techniques allow for the controlled introduction of substituents at desired positions on the heterocyclic ring.
Alkylation of the pyrrole nitrogen is a common first step. This is typically achieved by treating the N-H thienopyrrole with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent like methyl iodide. nih.govresearchgate.net
Electrophilic substitution reactions can be directed to specific positions on the ring. The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a reliable method for introducing a formyl (aldehyde) group, which has been shown to occur at the 6-position of the pyrrole ring in the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate system. nih.gov Nitration has also been explored, but can lead to a mixture of products, with substitution occurring at both the 2- and 6-positions. nih.gov
The carboxylic acid moiety itself, or its ester precursor, is a versatile handle for further modification. The parent acid can be converted to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride. escholarship.orgnih.gov This acid chloride can then readily react with various nucleophiles to form amides and other derivatives. escholarship.orgnih.gov
Table 3: Functionalization Reactions on the Thieno[3,2-b]pyrrole Scaffold
| Reaction | Reagents | Position of Functionalization | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | NaH, Alkyl Halide | Pyrrole Nitrogen (N-4) | N-Alkyl Thienopyrrole | researchgate.net |
| Vilsmeier-Haack | POCl₃, DMF | C-6 | 6-Formyl Thienopyrrole | nih.gov |
| Nitration | Cu(NO₃)₂, Ac₂O | C-2 and C-6 | 2-Nitro and 6-Nitro Thienopyrrole | nih.gov |
| Acid Chloride Formation | Oxalyl Chloride, DMF | C-5 Carboxylic Acid | Thienopyrrole-5-carbonyl chloride | escholarship.orgnih.gov |
| Amide Formation | Acid Chloride, Amine, Et₃N | C-5 Carbonyl | Thienopyrrole-5-carboxamide | escholarship.orgnih.gov |
Green Chemistry Considerations and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the context of synthesizing complex heterocyclic compounds like thienopyrroles, this involves developing more efficient and environmentally benign methodologies.
One key aspect is the development of one-pot or cascade reactions, which combine multiple synthetic steps into a single operation, thereby reducing solvent waste, energy consumption, and purification steps. mdpi.com The synthesis of thieno[2,3-b]pyridines via intramolecular cyclization following an initial alkylation is an example of a tandem process that avoids the isolation of intermediates. scielo.brscielo.br Applying such principles to thieno[3,2-b]pyrrole synthesis can significantly improve its environmental footprint.
The choice of catalysts and solvents is also critical. Utilizing highly efficient catalysts that can be used in low loadings and potentially recycled is a primary goal. While many syntheses still rely on traditional organic solvents, research into using greener alternatives like water, ionic liquids, or solvent-free conditions for pyrrole synthesis is ongoing. semanticscholar.org Classic pyrrole syntheses, such as the Paal-Knorr synthesis which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, are being adapted to use more eco-friendly acid catalysts and conditions. semanticscholar.org These general advancements in green heterocyclic synthesis provide a framework for developing more sustainable routes to this compound.
Advanced Purification and Isolation Techniques for Research Scale Production
The isolation and purification of the target compound are critical final steps to ensure high purity for subsequent research and characterization. For research-scale production of thienopyrrole derivatives, a combination of techniques is typically employed.
Silica (B1680970) gel column chromatography is one of the most common methods for purifying reaction products. nih.gov This technique separates compounds based on their polarity, allowing for the isolation of the desired product from starting materials, reagents, and byproducts. The choice of solvent system (eluent) is optimized to achieve the best separation.
For solid products, recrystallization or trituration are often effective. Trituration involves washing the crude solid with a solvent in which the desired compound is poorly soluble, but impurities are soluble, effectively washing the impurities away. nih.gov
In cases where products have low solubility, or for the purification of polymeric materials containing the thienopyrrole scaffold, Soxhlet extraction is a powerful technique. ulb.ac.be This method uses a continuous washing with a hot solvent to extract soluble impurities from a solid material, leaving behind the purified, less soluble product. ulb.ac.be Following reactions that use transition metal catalysts, specific procedures may be required to remove residual metal impurities. This can involve washing an organic solution of the product with an aqueous solution of a chelating agent, such as sodium diethyldithiocarbamate, to sequester and remove the metal catalyst. ulb.ac.be
Table 4: Purification and Isolation Techniques
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Silica Gel Chromatography | Separation based on polarity using a stationary silica phase and a mobile solvent phase. | Purification of thienopyrrole carboxamides. | nih.gov |
| Trituration | Washing a crude solid with a specific solvent to dissolve and remove impurities. | Final purification step for thienopyrrole carboxamides. | nih.gov |
| Soxhlet Extraction | Continuous extraction of a solid with a hot solvent to remove soluble impurities. | Purification of thienopyrrole-containing polymers. | ulb.ac.be |
| Precipitation | Inducing a compound to come out of solution as a solid. | Initial purification of polymers from the reaction mixture. | ulb.ac.be |
| Metal Scavenging | Washing with a solution of a chelating agent to remove residual catalyst. | Removal of palladium impurities from polymeric materials. | ulb.ac.be |
Chemical Transformations and Derivatization Strategies of 3 Methyl 4h Thieno 3,2 B Pyrrole 5 Carboxylic Acid
Chemical Modification of the Carboxylic Acid Functionality
The carboxylic acid group at the 5-position is a key handle for derivatization, enabling the synthesis of esters, amides, and other functional groups through well-established synthetic protocols.
Esterification and amidation are among the most common transformations of 3-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, providing straightforward access to a wide array of analogs with modulated physicochemical properties.
Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst or conversion to the acyl chloride followed by treatment with an alcohol, can be employed to generate the corresponding esters. For instance, the methyl and ethyl esters of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid are frequently used as synthetic intermediates. nih.gov
Amidation reactions are equally facile and are typically achieved by activating the carboxylic acid, for example with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to the acyl chloride, followed by reaction with a primary or secondary amine. This approach has been utilized to synthesize a variety of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxamides. These amidation strategies are robust, generally proceeding under mild conditions with high yields, making them suitable for the generation of compound libraries for screening purposes. researchgate.netresearchgate.net
Below is a table summarizing representative esterification and amidation reactions.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Methanol, H+ | Methyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | Esterification |
| This compound | 1. SOCl2 2. Aniline | N-phenyl-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide | Amidation |
| This compound | Taurine, EDC | 2-((3-methyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)amino)ethanesulfonic acid | Amidation |
The carboxylic acid moiety can also be subjected to reduction and oxidation, although these transformations are less commonly reported for this specific scaffold.
Reduction of the carboxylic acid group to a primary alcohol, yielding (3-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol, can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This transformation provides a key intermediate for further functionalization, for example, through etherification or conversion to a leaving group for nucleophilic substitution.
The oxidation of the carboxylic acid group itself is not a typical transformation as it is already in a high oxidation state. Further oxidation would likely require harsh conditions that could compromise the integrity of the electron-rich thieno[3,2-b]pyrrole ring system, potentially leading to ring-opening or other degradative pathways. The focus of oxidative chemistry on this scaffold is more commonly directed at the aromatic rings.
Functionalization of the Thieno[3,2-b]pyrrole Ring System
The fused aromatic rings of the thieno[3,2-b]pyrrole core are susceptible to a range of functionalization reactions, allowing for the introduction of various substituents to tune the electronic and steric properties of the molecule.
The thieno[3,2-b]pyrrole system is electron-rich and readily undergoes electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the directing effects of the fused rings and any existing substituents. Both the thiophene (B33073) and pyrrole (B145914) rings are activated towards electrophilic attack. Theoretical considerations and experimental evidence suggest that substitution is generally favored at the 2- and 6-positions.
For example, nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate has been shown to yield a mixture of the 2-nitro and 6-nitro derivatives. nih.gov The Vilsmeier-Haack reaction, a mild formylation, is also a viable method for introducing a formyl group onto the ring system. Acylation of the methyl ester of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been studied, and the regioselectivity can be controlled by the choice of Lewis acid catalyst. The use of aluminum chloride (AlCl3) directs acylation to the 3-position, while tin(IV) chloride (SnCl4) favors substitution at the 6-position. nih.gov
A summary of electrophilic substitution reactions is provided in the table below.
| Substrate | Reagent(s) | Position of Substitution | Product |
| Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | HNO3/H2SO4 | 2 and 6 | Ethyl 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylate and Ethyl 6-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
| Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | Acyl chloride, AlCl3 | 3 | Methyl 3-acyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
| Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | Acyl chloride, SnCl4 | 6 | Methyl 6-acyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
Nucleophilic aromatic substitution (SNAr) on the thieno[3,2-b]pyrrole ring is less common than electrophilic substitution and generally requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring system. The thiophene ring, in particular, can be susceptible to SNAr reactions under the right conditions.
For SNAr to occur, a halogen or another suitable leaving group is typically installed on the ring, often at the 2- or 6-position. The reaction then proceeds via a Meisenheimer-type intermediate upon attack by a nucleophile. However, attempts to synthesize precursors for SNAr, such as a 2-nitro derivative, can be challenging and may result in mixtures of isomers. nih.gov The electron-rich nature of the thieno[3,2-b]pyrrole system generally disfavors SNAr unless significantly activated.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the thieno[3,2-b]pyrrole scaffold, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions typically involve the coupling of a halogenated or triflated thieno[3,2-b]pyrrole derivative with a suitable coupling partner.
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling a halo-thieno[3,2-b]pyrrole with a boronic acid or ester in the presence of a palladium catalyst and a base. For example, vinyl or isopropenylboronic acids have been successfully coupled to introduce alkyl substituents onto the ring system. nih.gov
Stille Coupling: The Stille coupling provides another route to C-C bond formation, pairing a halo-thieno[3,2-b]pyrrole with an organostannane reagent. This method has been employed in the synthesis of donor-acceptor small molecules for organic electronics, where ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate was coupled with stannylated benzothiadiazole derivatives. acs.org
Heck Coupling: The Heck reaction allows for the formation of C-C bonds between a halo-thieno[3,2-b]pyrrole and an alkene. Cross-coupling products have been obtained via the Heck reaction using dibromides of the methyl esters of 4-methyl- and 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acids with isobutyl acrylate. nih.gov
Buchwald-Hartwig Amination: This reaction is a premier method for the formation of C-N bonds. It involves the coupling of a halo-thieno[3,2-b]pyrrole with an amine in the presence of a palladium catalyst and a base. This reaction is invaluable for synthesizing arylamine derivatives of the core scaffold.
The table below summarizes key palladium-catalyzed cross-coupling reactions.
| Reaction Type | Thieno[3,2-b]pyrrole Substrate | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Bromo-thieno[3,2-b]pyrrole | Boronic acid/ester | Pd(PPh3)4, base | C-C |
| Stille | Bromo-thieno[3,2-b]pyrrole | Organostannane | Pd(PPh3)4 | C-C |
| Heck | Dibromo-thieno[3,2-b]pyrrole | Alkene | Pd(OAc)2, phosphine (B1218219) ligand | C-C |
| Buchwald-Hartwig | Bromo-thieno[3,2-b]pyrrole | Amine | Pd catalyst, phosphine ligand, base | C-N |
N-Alkylation and N-Acylation of the Pyrrole Nitrogen Atom
The nitrogen atom of the pyrrole ring within the thieno[3,2-b]pyrrole system serves as a key site for chemical modification. N-alkylation and N-acylation reactions introduce substituents that can significantly influence the molecule's steric and electronic properties, which in turn can affect its biological activity and physical characteristics.
Research on the parent scaffold, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, demonstrates the feasibility and common pathways for these transformations. researchgate.net The alkylation of the pyrrole nitrogen is typically achieved under basic conditions. For instance, the reaction of the starting ester with various alkylating agents in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) yields the corresponding N-substituted derivatives. researchgate.net This method has been successfully employed to introduce a range of alkyl and substituted alkyl groups onto the nitrogen atom. researchgate.netnih.gov
Common alkylating agents used in these reactions include methyl iodide, as well as allyl, propargyl, and benzyl (B1604629) bromides. researchgate.net These reactions proceed by deprotonation of the pyrrole N-H to form a nucleophilic anion, which then attacks the electrophilic carbon of the alkylating agent. The choice of the alkylating agent allows for the introduction of diverse functionalities, which is a key strategy in the construction of combinatorial libraries for drug discovery. nih.gov
| Starting Material | Alkylating Agent | Base/Solvent | Product |
|---|---|---|---|
| Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Methyl iodide | NaH / THF | Methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
| Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Allyl bromide | NaH / THF | Methyl 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
| Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Propargyl bromide | NaH / THF | Methyl 4-propargyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
| Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Benzyl bromide | NaH / THF | Methyl 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
While N-acylation of this specific scaffold is less detailed in the cited literature, the general reactivity of pyrroles suggests that acylation can be achieved using acyl chlorides or anhydrides under suitable basic or Lewis acid-catalyzed conditions. Such modifications are crucial for producing amide-linked derivatives and exploring further structure-activity relationships.
Strategic Modifications at the Methyl Group for Structure-Activity Relationship Studies
The substituent at the C3-position (or the analogous C2-position, depending on the specific synthetic route and resulting isomer) of the thieno[3,2-b]pyrrole ring plays a critical role in defining the biological activity of its derivatives. researchgate.net In the context of structure-activity relationship (SAR) studies, the methyl group of this compound is a key modulator. Strategic modifications at this position are employed to probe the steric and electronic requirements of the target's binding pocket.
While direct functionalization of the methyl group itself (e.g., via oxidation or halogenation) is one possible strategy, a more common approach in medicinal chemistry involves the synthesis of analogs where the methyl group is replaced by other substituents. This allows for a systematic exploration of how changes in size, lipophilicity, and electronic nature at this position impact biological efficacy.
For example, in the development of inhibitors for Chikungunya virus, SAR studies on related thieno[3,2-b]pyrrole derivatives highlighted the significance of the substituent at the C2 position. The replacement of a bromo substituent at this position with other groups led to a significant or complete loss of antiviral activity, underscoring the sensitivity of the target to modifications in this region of the molecule. researchgate.net
Further SAR studies on activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2) based on a thieno[3,2-b]pyrrole scaffold also involved exploring various substituents at the thiophene ring. nih.gov Strategies included Suzuki-Miyaura couplings to install vinyl or isopropenyl groups, which were subsequently reduced to provide ethyl or isopropyl derivatives, respectively. nih.gov Comparing the activity of these analogs with the unsubstituted parent compound (analogous to replacing a methyl group with hydrogen) provides critical data on the binding site's topology. nih.gov
| Replacement Group | Rationale for Modification | Potential Impact |
|---|---|---|
| Hydrogen (H) | To probe for essentiality of the methyl group and explore unoccupied space. | May increase or decrease potency; can improve ligand efficiency. |
| Ethyl (-CH₂CH₃) / Isopropyl (-CH(CH₃)₂) | To explore tolerance for larger, more lipophilic groups. | Can improve binding through enhanced van der Waals interactions or cause steric hindrance. |
| Halogens (e.g., Cl, Br) | To alter electronic properties and introduce potential halogen bonding. | Can significantly modulate binding affinity and metabolic stability. researchgate.net |
| Trifluoromethyl (-CF₃) | To introduce a strong electron-withdrawing group and block metabolic oxidation. | Can improve metabolic stability and alter binding mode. |
| Hydroxymethyl (-CH₂OH) | To introduce a polar, hydrogen-bonding group. | May form new hydrogen bonds with the target, improving potency and solubility. |
Computational and Theoretical Investigations of 3 Methyl 4h Thieno 3,2 B Pyrrole 5 Carboxylic Acid and Its Derivatives
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio and semi-empirical calculations can predict a molecule's stability, reactivity, and spectroscopic characteristics with remarkable accuracy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT calculations can determine the optimized molecular geometry and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.come3s-conferences.orgscirp.org
The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. rdd.edu.iq The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org A smaller energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. irjweb.com For thieno[3,2-b]pyrrole-based compounds and related heterocyclic systems, DFT calculations at the B3LYP level of theory are commonly employed to derive these parameters. e3s-conferences.orgrdd.edu.iq Analysis of the electron density distribution in the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in many thienothiophene derivatives, the HOMO is often distributed across the entire conjugated backbone, while the LUMO may be localized on specific acceptor moieties. e3s-conferences.org
Table 1: Representative Frontier Orbital Energies for Thienopyrrole-based Systems
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.6 to -6.2 | Electron-donating capability |
| ELUMO | -1.8 to -1.5 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.7 to 4.9 | Chemical reactivity & stability |
Note: These values are representative for related heterocyclic systems and calculated using DFT methods. Actual values for the specific title compound may vary.
Computational methods, particularly DFT, are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their structural characterization. kbhgroup.in
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately calculate the ¹H and ¹³C NMR chemical shifts. Theoretical predictions are typically compared with experimental data, often showing strong correlation, which helps in the definitive assignment of signals to specific atoms within the molecule. researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be computed to predict its infrared (IR) spectrum. These calculations help in assigning the observed experimental absorption bands to specific vibrational modes, such as C=O stretching, N-H bending, or C-S vibrations within the thienopyrrole core. The theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method. kbhgroup.in
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. kbhgroup.in This approach calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). mdpi.com These predictions help to interpret the experimental spectra and understand the nature of the electronic transitions involved. kbhgroup.inresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations extend beyond static electronic structures to explore the conformational flexibility and intermolecular interactions of a molecule over time, providing crucial insights into its behavior in a biological environment.
Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The carboxyl group, in particular, has two primary conformations: syn and anti. nih.gov The syn conformation, where the acidic proton is oriented towards the carbonyl oxygen, is often the most stable. nih.gov By systematically rotating key rotatable bonds and calculating the corresponding energy, a potential energy surface or energy landscape can be generated. This landscape reveals the lowest-energy (most probable) conformations of the molecule, which is critical for understanding how it might fit into a receptor's binding site. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov For derivatives of the thieno[3,2-b]pyrrole scaffold, docking studies have been instrumental in identifying them as potential inhibitors of specific biological targets, such as Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. nih.govnih.gov
In these studies, the thieno[3,2-b]pyrrole derivative is placed into the active site of the LSD1 protein to identify the most stable binding mode. The results of such simulations reveal key intermolecular interactions, like hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For instance, studies on a series of thieno[3,2-b]pyrrole-5-carboxamide inhibitors showed that the amino acid residue Asn535 plays a critical role in stabilizing the inhibitors within the LSD1 active site. nih.govpreprints.orgrsc.org This information is invaluable for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development
QSAR modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
For thieno[3,2-b]pyrrole derivatives targeting LSD1, three-dimensional QSAR (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.govpreprints.org These models are built using a dataset of compounds with known inhibitory activities. nih.gov The resulting models are represented by contour maps that highlight the regions around the molecular scaffold where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are predicted to either increase or decrease biological activity. nih.gov
The statistical robustness of these models is validated using parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²_pred). nih.govpreprints.org High values for these parameters indicate a statistically reliable model with good predictive power. nih.gov Based on the insights from these QSAR models, new derivatives can be designed with potentially improved activity. nih.govtandfonline.com
Table 2: Statistical Validation of 3D-QSAR Models for Thieno[3,2-b]pyrrole-based LSD1 Inhibitors
| Model | q² | r² | r²_pred |
|---|---|---|---|
| CoMFA | 0.783 | 0.944 | 0.851 |
| CoMSIA | 0.728 | 0.982 | 0.814 |
Source: Data from studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives. nih.govpreprints.orgrsc.org
These validated models serve as a foundation for pharmacophore development, which identifies the essential 3D arrangement of chemical features required for a molecule to bind to its target. This pharmacophore can then be used as a template for virtual screening of compound libraries to discover new and structurally diverse inhibitors.
Advanced Applications in Chemical Design and Research
Contributions to Medicinal Chemistry Research
The thieno[3,2-b]pyrrole core is a key pharmacophore that has been extensively utilized in the design of various bioactive molecules. The presence of a methyl group at the 3-position and a carboxylic acid at the 5-position on this scaffold provides specific points for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.
The 3-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid scaffold has proven to be a valuable starting point for the design of potent and selective ligands for a range of biological targets. A notable example is the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in many cancers and is a key target for anticancer drug development. nih.govresearchgate.net Carboxamide derivatives of the thieno[3,2-b]pyrrole core have been identified as reversible inhibitors of LSD1. nih.govresearchgate.net
In one such study, a series of thieno[3,2-b]pyrrole-5-carboxamides demonstrated significant inhibitory activity against LSD1, with the most potent compounds exhibiting IC50 values in the nanomolar range. nih.gov The carboxylic acid moiety of the parent compound is crucial for the synthesis of these carboxamides, serving as a handle for the introduction of various substituents that can interact with specific residues in the active site of the enzyme. nih.gov
Furthermore, derivatives of the related thieno[3,2-b]pyridine-5-carboxamide have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5), a target for neurological disorders. nih.gov This highlights the versatility of the broader thienopyrrole scaffold in targeting different classes of proteins.
The systematic modification of the this compound scaffold has enabled detailed structure-activity relationship (SAR) studies, providing valuable insights for the optimization of lead compounds. In the context of LSD1 inhibitors, SAR studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives have revealed key structural features that govern their potency. nih.govresearchgate.net
For instance, the nature of the substituent on the carboxamide nitrogen was found to be critical for activity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to understand the relationship between the structural features of these inhibitors and their biological activity. nih.gov These models have demonstrated good predictive capabilities, aiding in the rational design of new, more potent inhibitors. nih.gov
The following table summarizes the inhibitory activity of selected thieno[3,2-b]pyrrole-5-carboxamide derivatives against LSD1, illustrating the impact of different substituents on potency.
| Compound | Substituent on Carboxamide | IC50 (nM) |
| Derivative 1 | Phenyl | >10,000 |
| Derivative 2 | 4-Fluorophenyl | 1,200 |
| Derivative 3 | 3-(Dimethylamino)propyl | 7.8 |
| Derivative 4 | 1-Methyl-4-piperidyl | 160 |
Data compiled from studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. nih.govresearchgate.net
The thieno[3,2-b]pyrrole core of this compound is an attractive scaffold for bioisosteric replacement and scaffold hopping strategies in drug design. These approaches involve replacing a core molecular structure with a different one that maintains similar biological activity but may have improved physicochemical or pharmacokinetic properties.
For example, in a study focused on developing anticancer agents, a scaffold-hopping strategy was employed where the benzene ring of deoxyvasicinone alkaloids was replaced with a thiophene (B33073) ring to generate tricyclic thieno[3,2-d]pyrimidines. nih.govnih.gov This modification resulted in compounds with significant anticancer activity. nih.gov Similarly, the thieno[3,2-b]pyrrole scaffold can be considered a bioisostere of other bicyclic heteroaromatic systems, offering a means to explore new chemical space and develop novel therapeutic agents. nih.gov The carboxylic acid group at the 5-position also allows for the exploration of various bioisosteric replacements to modulate properties such as acidity, polarity, and metabolic stability.
Understanding the molecular mechanism of action is crucial for the development of safe and effective drugs. In silico methods, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of ligands derived from this compound.
Molecular docking studies of thieno[3,2-b]pyrrole-5-carboxamide inhibitors within the active site of LSD1 have revealed key interactions that contribute to their inhibitory activity. nih.govresearchgate.net These studies have shown that the thieno[3,2-b]pyrrole core can form important hydrophobic interactions, while the carboxamide group and its substituents can engage in hydrogen bonding with specific amino acid residues, such as Asn535. nih.gov Molecular dynamics simulations have further confirmed the stability of these binding modes. nih.gov These computational insights provide a rational basis for the observed SAR and guide the design of next-generation inhibitors with improved potency and selectivity. nih.gov
Applications in Material Science and Organic Electronics
The unique electronic properties of the thieno[3,2-b]pyrrole core make it a valuable building block for the synthesis of advanced organic materials with applications in organic electronics. The fusion of an electron-rich pyrrole (B145914) ring with a thiophene ring results in a conjugated system with tunable electronic characteristics.
This compound and its derivatives serve as important monomers for the synthesis of organic semiconductors and conducting polymers. The thieno[3,2-b]pyrrole unit has been incorporated into small-molecule acceptors for use in high-performance polymer solar cells. diva-portal.org
The strong electron-donating nature of the pyrrole moiety within the thieno[3,2-b]pyrrole unit leads to materials with upshifted frontier orbital energy levels and bathochromic absorption, which are desirable properties for photovoltaic applications. diva-portal.org The carboxylic acid group provides a reactive site for polymerization or for the attachment of solubilizing groups to improve the processability of the resulting materials. Furthermore, the methyl group can influence the molecular packing and morphology of the thin films, which in turn affects the charge transport properties of the organic semiconductor. diva-portal.org Polymers based on related thieno[3,4-c]pyrrole-4,6-dione derivatives have also been synthesized and have shown potential as electron acceptors in solar cell applications. rsc.org
The following table outlines the key properties of a small-molecule acceptor incorporating a thieno[3,2-b]pyrrole unit for use in polymer solar cells.
| Property | Value |
| Maximum Absorption Wavelength (λmax) | 700-800 nm |
| HOMO Energy Level | -5.5 to -5.7 eV |
| LUMO Energy Level | -3.6 to -3.8 eV |
| Power Conversion Efficiency (PCE) in PSCs | >15% |
Data represents typical values for high-performance non-fullerene acceptors based on thieno[3,2-b]pyrrole units. diva-portal.org
Development of Optoelectronic Materials
The fused heterocyclic structure of this compound and its derivatives offers a versatile scaffold for the development of advanced optoelectronic materials. The thienopyrrole core, which combines an electron-rich pyrrole ring with a thiophene ring, provides excellent charge transport properties and tunable electronic characteristics, making it a subject of significant interest in the field of organic electronics. tandfonline.com
Researchers have successfully incorporated thienopyrrole building blocks into various organic semiconductors. Fusing the pyrrole moiety with the more stable thiophene ring system enhances the material's stability in air by lowering the Highest Occupied Molecular Orbital (HOMO) energy level, a critical factor for the longevity and performance of organic electronic devices. tandfonline.com Furthermore, the nitrogen atom in the pyrrole ring serves as a convenient point for chemical modification, known as N-functionalization. This allows for the attachment of solubilizing groups, which can transform otherwise insoluble fused-ring systems into materials that can be processed from solution, significantly lowering the manufacturing cost of devices. tandfonline.com
Derivatives of thieno[3,2-b]pyrrole have been investigated as key components in several types of optoelectronic devices:
Organic Field-Effect Transistors (OFETs): Thienopyrrole units are used as electron-donating components in donor-acceptor (D-A) type small molecules. These materials form the active semiconducting layer in OFETs, where their charge carrier mobility is a key performance metric. For instance, small molecules incorporating thienopyrrole and benzothiadiazole have been synthesized and studied for their charge transport properties. nih.gov Similarly, novel diketopyrrolopyrrole (DPP) based molecules symmetrically functionalized with bi-thienyl moieties have demonstrated performance as both n-type (electron-transporting) and p-type (hole-transporting) semiconductors. nih.gov
Dye-Sensitized Solar Cells (DSSCs): The thienopyrrole scaffold is an effective component in the design of organic dyes (sensitizers) for DSSCs. In a typical D-π-A architecture, the thienopyrrole unit can act as part of the π-bridge, which facilitates charge separation and transport after light absorption. researchgate.net The carboxylic acid group, as present in the parent compound, is a crucial feature, serving as an anchoring group to bind the dye to the surface of semiconductor nanoparticles, typically titanium dioxide (TiO2). nih.gov This covalent bonding is essential for efficient electron injection from the excited dye into the semiconductor's conduction band, which is the fundamental process of charge generation in DSSCs. nih.govnih.gov
Organic Photovoltaics (OPVs): In the broader field of organic solar cells, thieno[3,4-c]pyrrole-4,6-dione, a related isomer, has been used as a central acceptor core in A2–D–A1–D–A2 type molecules. nih.gov This demonstrates the versatility of the thienopyrrole family in creating materials with tailored electronic properties (HOMO/LUMO levels) for efficient light harvesting and charge generation. nih.gov
The research highlights the tunability of the thienopyrrole core. By modifying the donor and acceptor groups attached to the central scaffold, scientists can fine-tune the material's absorption spectrum, energy levels, and charge mobility to optimize device performance.
Table 1: Optoelectronic Properties and Applications of Thieno[3,2-b]pyrrole Derivatives
| Derivative Class | Application | Key Properties | Research Findings |
| Thienopyrrole-Benzothiadiazole | OFETs | Donor-Acceptor Semiconductor | Forms active layer for charge transport in transistors. nih.gov |
| Thienyl-Diketopyrrolopyrrole (DPP) | OFETs | N-type or P-type Semiconductor | End-functionalization determines charge transport type; electron mobility up to 4.4 x 10⁻² cm²/V·s reported. nih.gov |
| Thieno[3,2-b]thiophene-π-bridge Dyes | DSSCs | D-π-A Sensitizer | The thienopyrrole moiety acts as a π-bridge to facilitate charge transfer; the carboxylic acid group anchors the dye to the TiO2 surface. researchgate.netnih.gov |
| 1,4-dihydro-pyrrolo[3,2-b]pyrroles | DSSCs | Donor-π-Acceptor Dyes | Pyrrolo[3,2-b]pyrrole acts as the donor core with carboxylic acid groups as acceptor/anchoring units. nih.gov |
Potential in Agrochemical Research and Development
Heterocyclic compounds are a cornerstone of modern agrochemical research, with many commercial fungicides, herbicides, and insecticides featuring heterocyclic cores. researchgate.net These ring systems provide rigid scaffolds that can be functionalized to interact with specific biological targets in pests or weeds.
However, based on publicly available scientific literature and patent databases, there is currently limited specific research into the application of this compound or its direct derivatives as active ingredients in agrochemicals. While the broader class of thienopyrrole compounds has been investigated for various biological activities, these studies have predominantly focused on human therapeutic areas. For example, different thieno[3,2-b]pyrrole derivatives have been identified as potential antiviral, anti-inflammatory, anticancer, and anti-parasitic agents. nih.govnih.govnih.govresearchgate.net
The structural motifs present in this compound, such as the fused aromatic system and the carboxylic acid group, are features that can, in principle, be exploited for biological activity. The carboxylic acid moiety, for instance, is a common feature in certain classes of herbicides. Nevertheless, a direct link or dedicated research program to develop thieno[3,2-b]pyrrole-based compounds for crop protection has not been prominently reported. Future screening programs could potentially identify agrochemical utility for this class of compounds, but as of now, it remains an underexplored area of its application science.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 3-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental data is not widely published, the expected spectral features can be predicted based on the molecule's structure.
In a typical ¹H NMR spectrum, distinct signals corresponding to each unique proton would be anticipated. This would include a singlet for the methyl (CH₃) protons, a signal for the proton on the thiophene (B33073) ring, and a signal for the N-H proton of the pyrrole (B145914) ring. A broad singlet, characteristic of a carboxylic acid proton (-COOH), would also be expected, often appearing far downfield.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. This includes distinct resonances for the methyl carbon, the carbons of the fused aromatic rings, and the carbonyl carbon of the carboxylic acid group, which typically appears in the 160-180 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Signals for this compound
| Atom Type | Predicted Signal Type | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | Singlet | 2.0 - 2.5 | Methyl (CH₃) protons |
| ¹H | Singlet/Doublet | 6.5 - 8.0 | Thiophene ring proton |
| ¹H | Broad Singlet | 10.0 - 13.0 | N-H proton of the pyrrole ring |
| ¹H | Broad Singlet | 11.0 - 13.0 | Carboxylic acid (COOH) proton |
| ¹³C | Aliphatic | 10 - 20 | Methyl (CH₃) carbon |
| ¹³C | Aromatic/Heteroaromatic | 100 - 150 | Carbons of the thienopyrrole ring system |
| ¹³C | Carbonyl | 160 - 180 | Carboxylic acid (C=O) carbon |
Note: Actual chemical shifts are dependent on the solvent and experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the exact molecular weight and to study the fragmentation patterns of this compound, confirming its elemental composition. The monoisotopic mass of the compound is 181.01974 Da. uni.lu High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the molecular formula C₈H₇NO₂S.
In addition to molecular weight determination, ion mobility-mass spectrometry can provide predicted collision cross-section (CCS) values. These values are dependent on the size, shape, and charge of the ion and provide an additional dimension of characterization. Predicted CCS values for various adducts of the target molecule have been calculated. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 182.02702 | 136.2 |
| [M+Na]⁺ | 204.00896 | 147.8 |
| [M-H]⁻ | 180.01246 | 138.6 |
| [M+NH₄]⁺ | 199.05356 | 159.4 |
| [M]⁺ | 181.01919 | 139.4 |
Source: Data predicted using CCSbase. uni.lu
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum provides a characteristic fingerprint of the molecule.
Key expected absorption bands include:
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. vscht.czspectroscopyonline.com
C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. libretexts.org
C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) in the carboxylic acid function. spectroscopyonline.com
C=C Stretch: Aromatic C=C stretching vibrations from the fused thienopyrrole ring system are expected in the 1600-1400 cm⁻¹ region. libretexts.org
C-O Stretch: The C-O single bond stretch of the carboxylic acid is typically observed between 1320 and 1210 cm⁻¹. spectroscopyonline.com
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Methyl Group | C-H Stretch | 3000 - 2850 | Medium |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |
| Aromatic Rings | C=C Stretch | 1600 - 1400 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The fused thieno[3,2-b]pyrrole ring system constitutes a conjugated chromophore, which absorbs light in the UV-Vis region. The absorption of photons promotes electrons from a lower energy π orbital to a higher energy π* orbital (a π→π* transition). The resulting spectrum, a plot of absorbance versus wavelength, would be expected to show one or more absorption maxima (λmax) characteristic of this specific heterocyclic scaffold. These electronic properties are of interest in materials science research.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound is required. The technique can provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it reveals how the molecules pack in the crystal lattice and details the nature of intermolecular interactions, such as the hydrogen bonding that would be expected to form dimers between the carboxylic acid groups of adjacent molecules. As of now, a crystal structure for this specific compound has not been reported in public databases.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of non-volatile organic compounds. A reverse-phase (RP-HPLC) method would likely be employed, using a stationary phase such as C18 and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The compound would be detected by a UV detector set to a wavelength at which the compound strongly absorbs. The purity is determined by the relative area of the peak corresponding to the compound.
Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, direct analysis by GC is challenging. The compound would typically need to be derivatized first, for example, by converting the carboxylic acid to a more volatile ester (e.g., a methyl ester). GC analysis could then be used to assess purity, particularly for identifying any volatile impurities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A three-step synthesis is commonly employed, starting from substituted thiophene precursors. For example:
Step 1 : Condensation of 5-methylthiophene-2-carbaldehyde with hydroxylamine to form an oxime intermediate.
Step 2 : Cyclization under acidic conditions to construct the thieno-pyrrole core.
Step 3 : Oxidation of the methyl group to a carboxylic acid using potassium permanganate or RuO₂ .
- Key Variables : Temperature (80–120°C for cyclization), choice of oxidizing agent (RuO₂ provides higher selectivity), and solvent polarity (DMF enhances cyclization efficiency). Yields typically range from 40–60%, with purity >95% confirmed via HPLC .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer : Use a combination of:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 12.2 ppm (carboxylic acid -COOH), δ 6.8–7.2 ppm (thieno-pyrrole aromatic protons), δ 2.4 ppm (methyl group).
- Mass Spectrometry : ESI-MS ([M-H]⁻ ion at m/z 196.03) confirms molecular weight (C₈H₇NO₂S, 197.21 g/mol) .
- XRD : Crystallographic data reveals a planar fused-ring system with a dihedral angle of 3.2° between thiophene and pyrrole rings .
Q. What are the primary chemical reactivities of the carboxylic acid and methyl groups in this compound?
- Methodological Answer :
- Carboxylic Acid : Participates in esterification (e.g., with SOCl₂/ROH), amide coupling (using EDC/HOBt), and decarboxylation under strong bases (e.g., NaOH at 150°C) .
- Methyl Group : Resistant to direct oxidation but undergoes halogenation (e.g., NBS in CCl₄) at the α-position of the thiophene ring. Reactivity is modulated by electron-withdrawing effects of the carboxylic acid .
Advanced Research Questions
Q. How can researchers evaluate the pharmacological potential of this compound as a D-amino acid oxidase (DAO) inhibitor?
- Methodological Answer :
- In Vitro Assays : Measure DAO inhibition using porcine kidney DAO, with D-serine as substrate. IC₅₀ values are determined via spectrophotometric detection of H₂O₂ production (λ = 450 nm) .
- In Vivo Models : Administer the compound (10–30 mg/kg, oral) in rodent models of schizophrenia (e.g., MK-801-induced hyperlocomotion). Synergistic effects with D-serine are assessed using behavioral tests (prepulse inhibition) and NMDA receptor modulation via microdialysis .
Q. How do structural analogs (e.g., chloro or bromo derivatives) compare in reactivity and bioactivity?
- Methodological Answer :
- Comparative Table :
| Compound | Substituent | DAO IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 3-Methyl (target compound) | -CH₃ | 0.85 | 0.12 (PBS, pH 7.4) |
| 3-Chloro | -Cl | 0.42 | 0.08 |
| 2-Bromo | -Br | 0.68 | 0.05 |
- Trends : Electron-withdrawing groups (Cl, Br) enhance DAO affinity but reduce solubility. Methyl substitution balances lipophilicity and metabolic stability .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Contradiction : Yields vary from 40–75% depending on the cyclization step.
- Resolution : Optimize cyclization via microwave-assisted synthesis (100°C, 20 min, 75% yield) instead of conventional heating (12 h, 50% yield). Monitor intermediates by TLC (silica gel, ethyl acetate/hexane 1:1) to minimize side reactions .
Q. How can structure-activity relationship (SAR) studies address discrepancies in biological data across analogs?
- Methodological Answer :
- Approach : Perform 3D-QSAR modeling using CoMFA/CoMSIA on a dataset of 20 analogs. Key descriptors include:
- Electrostatic Potential : Carboxylic acid’s negative charge enhances DAO binding.
- Steric Effects : Bulky substituents at position 3 reduce blood-brain barrier permeability.
- Validation : Synthesize predicted high-activity analogs (e.g., 3-CF₃ derivative) and validate via in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
